molecular formula C21H21N3O5 B2423768 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 900283-28-5

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2423768
CAS No.: 900283-28-5
M. Wt: 395.415
InChI Key: XJIXEXBQQWUYOK-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-22-7-9-23(10-8-22)13-17-18(25)6-5-16-20(26)19(29-21(16)17)12-14-3-2-4-15(11-14)24(27)28/h2-6,11-12,25H,7-10,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIXEXBQQWUYOK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activities, including antibacterial, anticancer, and acetylcholinesterase (AChE) inhibitory properties, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C24H28N2O6C_{24}H_{28}N_{2}O_{6}, with a molecular weight of 440.5 g/mol. The compound features a benzofuran core, hydroxyl and nitro functional groups, and a piperazine moiety, which contribute to its diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit promising antibacterial properties. A study evaluating various benzofuran derivatives found that several compounds demonstrated significant activity against bacterial strains such as Escherichia coli and Bacillus subtilis. For instance, compound 10b in the series showed a minimum inhibitory concentration (MIC) of 1.25 µg/mL against B. subtilis, comparable to penicillin .

CompoundMIC (µg/mL)Bacterial Strain
10b1.25Bacillus subtilis
Penicillin1.0Bacillus subtilis
10dNot specifiedE. coli

2. Acetylcholinesterase Inhibition

The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that benzofuran derivatives can inhibit AChE activity effectively. For example, certain derivatives exhibited IC50 values indicating their potency compared to standard inhibitors like eserine .

CompoundIC50 (µM)Reference Compound
Compound 10dNot specifiedEserine (standard)
Various BenzofuransVariesEserine

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has garnered significant attention. A study highlighted the effectiveness of certain benzofuran compounds against human ovarian cancer cell lines, with some compounds exhibiting IC50 values as low as 11 µM . This suggests that the structural modifications in this compound could enhance its anticancer efficacy.

CompoundIC50 (µM)Cancer Cell Line
Compound 3212A2780 (ovarian cancer)
Compound 3311A2780 (ovarian cancer)

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Antibacterial : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • AChE Inhibition : Binding to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
  • Anticancer : Induction of apoptosis or inhibition of cell proliferation pathways in cancer cells.

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